3-[(2,3-dihydroxypropyl)amino]propane-1,2-diol hydrochloride
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Overview
Description
3-[(2,3-dihydroxypropyl)amino]propane-1,2-diol hydrochloride is a chemical compound with the molecular formula C6H16ClNO4 and a molecular weight of 201.65 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-dihydroxypropyl)amino]propane-1,2-diol hydrochloride typically involves the reaction of 3-chloropropane-1,2-diol with 2,3-dihydroxypropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as water or ethanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise addition of reactants, continuous monitoring of reaction parameters, and efficient purification techniques to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-[(2,3-dihydroxypropyl)amino]propane-1,2-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amine derivatives .
Scientific Research Applications
3-[(2,3-dihydroxypropyl)amino]propane-1,2-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-[(2,3-dihydroxypropyl)amino]propane-1,2-diol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, metabolic pathways, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- **3-[(2,3-dihydroxypropyl)amino]propane-1,2-diol
- **3-(3-amino-2-hydroxypropoxy)propane-1,2-diol
- **3-[3-aminopropyl(2,3-dihydroxypropyl)amino]propane-1,2-diol
Uniqueness
3-[(2,3-dihydroxypropyl)amino]propane-1,2-diol hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable complexes with various biomolecules makes it particularly valuable in biochemical and pharmaceutical research .
Properties
CAS No. |
2680537-49-7 |
---|---|
Molecular Formula |
C6H16ClNO4 |
Molecular Weight |
201.6 |
Purity |
95 |
Origin of Product |
United States |
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